molecular formula C17H16ClNO3S B4128561 ethyl 2-chloro-5-{[(phenylthio)acetyl]amino}benzoate

ethyl 2-chloro-5-{[(phenylthio)acetyl]amino}benzoate

Cat. No. B4128561
M. Wt: 349.8 g/mol
InChI Key: CSBYKYOPGDBWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-5-{[(phenylthio)acetyl]amino}benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a derivative of benzoic acid and has a molecular formula of C16H14ClNO3S. In

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-{[(phenylthio)acetyl]amino}benzoate is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and COX-2 inhibitors are commonly used as anti-inflammatory drugs. Ethyl 2-chloro-5-{[(phenylthio)acetyl]amino}benzoate has also been found to induce apoptosis in cancer cells through the activation of caspase-3, a key enzyme involved in programmed cell death.
Biochemical and Physiological Effects:
Ethyl 2-chloro-5-{[(phenylthio)acetyl]amino}benzoate has been found to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been found to induce oxidative stress, which can lead to cell death. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-chloro-5-{[(phenylthio)acetyl]amino}benzoate in lab experiments is its ability to selectively bind to certain metal ions, making it a valuable tool for studying metal ion homeostasis in cells. Additionally, its anti-inflammatory and anti-tumor properties make it a promising candidate for cancer research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, its potential toxicity and side effects need to be carefully evaluated before use in clinical settings.

Future Directions

There are several future directions for research on ethyl 2-chloro-5-{[(phenylthio)acetyl]amino}benzoate. One direction is to further investigate its mechanism of action and how it interacts with metal ions in cells. Another direction is to explore its potential use in combination with other anti-cancer drugs to improve efficacy and reduce side effects. Additionally, its potential use as a fluorescent probe for metal ion detection could be further developed for use in diagnostic and therapeutic applications.

Scientific Research Applications

Ethyl 2-chloro-5-{[(phenylthio)acetyl]amino}benzoate has been used in various scientific research applications. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer research. Additionally, it has been used as a fluorescent probe for the detection of metal ions in biological systems. Its ability to selectively bind to certain metal ions makes it a valuable tool for studying metal ion homeostasis in cells.

properties

IUPAC Name

ethyl 2-chloro-5-[(2-phenylsulfanylacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c1-2-22-17(21)14-10-12(8-9-15(14)18)19-16(20)11-23-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBYKYOPGDBWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)CSC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.